N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide
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Overview
Description
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a benzofuran core, a thiophene ring, and a carboxamide group, making it a versatile molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran and thiophene intermediates. The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using palladium catalysts.
The final step involves the formation of the carboxamide group through an amide coupling reaction. This can be achieved using reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the thiophene ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.
Substitution: The methoxy group on the benzofuran ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain kinases or transcription factors, thereby affecting cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)butanamide
- N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclohexanecarboxamide
Uniqueness
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide stands out due to its unique combination of a benzofuran core and a thiophene ring, which imparts distinct chemical and biological properties. Its methoxy and carboxamide groups further enhance its versatility and potential for various applications.
Properties
IUPAC Name |
N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-11(20)16-7-6-13(24-16)8-9-19-18(21)15-10-12-4-3-5-14(22-2)17(12)23-15/h3-7,10-11,20H,8-9H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTAILIRKNWZBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)C2=CC3=C(O2)C(=CC=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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